N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is a complex organic compound characterized by the presence of a bromophenyl group, a fluorenylsulfanyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with 9H-fluoren-9-ylsulfanylacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and fluorenylsulfanyl groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide
- N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-fluorobenzohydrazide
- N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylbenzohydrazide
Uniqueness
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is unique due to the presence of the fluorenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C23H19BrN2OS |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide |
InChI |
InChI=1S/C23H19BrN2OS/c1-15(16-7-6-8-17(24)13-16)25-26-22(27)14-28-23-20-11-4-2-9-18(20)19-10-3-5-12-21(19)23/h2-13,23H,14H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
IZCBNAKQOAMTFT-MFKUBSTISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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